Norcypro-udca is synthesized from ursodeoxycholic acid through various chemical modifications. Its classification falls under bile acids, specifically as a synthetic derivative that may exhibit enhanced solubility and bioavailability compared to its parent compound. The development of such derivatives aims to improve therapeutic efficacy while minimizing side effects associated with natural bile acids.
The synthesis of Norcypro-udca typically involves several steps, utilizing both chemical and enzymatic methods to modify the structure of ursodeoxycholic acid.
Norcypro-udca has a complex molecular structure characterized by multiple hydroxyl groups typical of bile acids, which contribute to its solubility properties. The molecular formula can be represented as C24H40O4, indicating it contains 24 carbon atoms, 40 hydrogen atoms, and 4 oxygen atoms.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structural characteristics further. For example, NMR spectra provide insights into the positioning of hydrogen atoms relative to functional groups, confirming the successful synthesis of Norcypro-udca .
Norcypro-udca undergoes various chemical reactions that are critical for its synthesis and potential applications:
The mechanism of action for Norcypro-udca primarily revolves around its interaction with cellular pathways involved in lipid metabolism and liver function:
Data from clinical studies suggest that derivatives like Norcypro-udca might improve liver function tests in patients with cholestatic liver diseases.
Norcypro-udca exhibits several notable physical and chemical properties:
Analytical techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal properties, while HPLC can confirm purity levels .
Norcypro-udca holds promise for various scientific applications:
The ongoing research into Norcypro-udca highlights its potential as a valuable compound in both clinical settings and biochemical research, paving the way for future therapeutic developments .
Norursodeoxycholic acid (NorUDCA) is a C23 homolog of ursodeoxycholic acid (UDCA), distinguished by the absence of one methylene group (-CH2- unit) in its side chain. While UDCA possesses a five-carbon side chain terminating in a carboxylic acid (C24-cholan structure), NorUDCA features a truncated four-carbon side chain (C23-norcholan structure), making it a 24-nor derivative [1] [6]. This modification reduces the molecular weight from 392.57 g/mol (UDCA) to 378.55 g/mol (NorUDCA) [2]. Critically, the stereochemistry of the hydroxyl groups at positions C-3α and C-7β is retained, preserving the hydrophilic character inherent to UDCA [1] [10]. The shortened alkyl chain significantly reduces NorUDCA's susceptibility to N-acyl amidation (conjugation) with glycine or taurine in the liver compared to UDCA, fundamentally altering its metabolic fate and physiological behavior [1] [6].
Table 1: Structural Comparison of UDCA and NorUDCA
Characteristic | UDCA | NorUDCA |
---|---|---|
Systematic Name | 3α,7β-Dihydroxy-5β-cholan-24-oic acid | 3α,7β-Dihydroxy-5β-cholan-23-oic acid (or 24-norursodeoxycholic acid) |
Molecular Formula | C24H40O4 | C23H38O4 |
Molecular Weight | 392.57 g/mol | 378.55 g/mol |
Side Chain Length | 5 atoms (C24 carboxylic acid) | 4 atoms (C23 carboxylic acid) |
Key Structural Feature | Complete cholestane side chain | Nor-cholestane side chain (lacking terminal methyl group) |
Susceptibility to Amidation | High (forms Glyco-UDCA, Tauro-UDCA) | Low (predominantly forms glucuronides) |
NorUDCA is synthesized semisynthetically from UDCA, a naturally abundant bile acid, through a multi-step chemical process targeting the shortening of the side chain by one carbon atom. A common pathway involves [1] [6] [9]:
Table 2: Key Steps in the Semisynthetic Production of NorUDCA from UDCA
Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose | Yield Range |
---|---|---|---|---|---|
1. C-24 Activation | Oxidation | CrO3/H2SO4, TEMPO/NaOCl/NaBr | 24-Hydroxy or 24-Oxo derivatives | Activates terminal methyl for cleavage | 70-85% |
2. Side Chain Cleavage | Haloform Reaction, Arndt-Eistert (reverse), Oxidative Decarboxylation | Br2/NaOH, Pb(OAc)4, I2 | 3α,7β-Dihydroxy-24-nor-5β-cholan-23-al (Nor-aldehyde) | Removes C24 atom | 50-75% |
3. Oxidation | Aldehyde → Carboxylic Acid | Ag2O, NaClO2 | Norursodeoxycholic Acid (NorUDCA) | Forms final C23 carboxylic acid | 85-95% |
4. Purification | Recrystallization, Chromatography | Ethanol, Acetone, Silica Gel, HPLC solvents | Pure NorUDCA (>98%) | Removes synthesis byproducts & impurities | 60-80% (overall) |
The side chain truncation profoundly influences NorUDCA's physicochemical behavior compared to UDCA. Removal of the terminal methyl group increases the molecule's polarity and hydrophilicity. This is reflected in its lower calculated octanol/water partition coefficient (log P ≈ 2.5-3.0 for NorUDCA vs. ≈3.0-3.5 for UDCA), indicating enhanced water solubility [1] [6] [10]. The pKa of the carboxylic acid group in NorUDCA is slightly lower (pKa ≈ 4.5-5.0) than that of UDCA (pKa ≈ 5.0-5.5), making NorUDCA a slightly stronger acid and promoting ionization (R-COO-) at physiological pH, further enhancing its aqueous solubility [6] [9]. NorUDCA demonstrates good solid-state stability under standard storage conditions (room temperature, protected from light and moisture). However, in solution, particularly under alkaline conditions, it can undergo epimerization at the C-3 or C-7 hydroxyl groups, potentially forming less active isomers like isoUDCA (3α,7α) or 3β,7β-epimers [9] [10]. Oxidation at the 7β-OH position to form 7-keto derivatives is also a potential degradation pathway. The resistance to amidation (conjugation) with glycine or taurine in the liver is a direct consequence of the shortened side chain, as the classical bile acid-CoA:amino acid N-acyltransferase (BAT) enzyme exhibits significantly reduced activity towards the C23 bile acid substrate [1] [6]. This lack of efficient conjugation is central to NorUDCA's unique physiological effects, enabling passive absorption by cholangiocytes and initiating cholehepatic shunting, which drives its potent hypercholeretic activity characterized by bicarbonate-rich bile secretion [1] [6] [10].
Table 3: Physicochemical Properties of NorUDCA
Property | Value/Range for NorUDCA | Comparison to UDCA | Physiological/Functional Implication |
---|---|---|---|
Molecular Weight | 378.55 g/mol | Lower than UDCA (392.57 g/mol) | Altered pharmacokinetics & metabolism |
Water Solubility | Moderate (higher than UDCA) | More hydrophilic than UDCA | Enhanced dissolution; altered membrane interactions |
log P (Octanol/Water) | ~2.5 - 3.0 (estimated) | Lower than UDCA (~3.0 - 3.5) | Increased polarity |
pKa (Carboxyl Group) | ~4.5 - 5.0 | Slightly lower than UDCA (~5.0-5.5) | Greater ionization at physiological pH |
Chemical Stability | Stable solid; solution stability pH-dependent (epimerization/oxidation risk in alkali) | Similar degradation pathways | Requires controlled pH for liquid formulations |
Susceptibility to Hepatic Conjugation (Amidation) | Very Low (Poor substrate for BAT enzyme) | High (forms Glyco- & Tauro- conjugates) | Enables passive cholangiocyte uptake & cholehepatic shunting |
Critical Micellar Concentration (CMC) | Higher than UDCA | Lower micelle-forming capacity | Reduced cholesterol solubilization; less cytotoxic |
NorUDCA undergoes a distinct and complex biotransformation profile in humans and animal models, markedly different from UDCA. The defining characteristic is its minimal hepatic amidation (conjugation with glycine or taurine). Instead, the dominant metabolic pathway is glucuronidation at the C-24 carboxyl group, forming the C-24 ester glucuronide (NorUDCA-24-glucuronide, M1) [6] [9]. This metabolite is identified by its characteristic mass shift of +176 Da from the parent ion ([M-H]- at m/z 553.3 for NorUDCA-glucuronide) and specific fragmentation patterns in mass spectrometry, including loss of 176 Da (glucuronic acid) and fragments corresponding to the NorUDCA aglycone [9]. Other phase I metabolites include:
Advanced analytical techniques, particularly squared energy-resolved mass spectrometry (ER²-MS) coupled with liquid chromatography (LC), are essential for confident identification and differentiation of NorUDCA metabolites, especially isomeric species like hydroxylated or epimerized forms [9]. ER²-MS provides molecular descriptors such as the optimal collision energy (OCE) and fragmentation amplitude at 50% survival (FA50), which correlate with the specific conjugation site (e.g., carboxyl vs. hydroxyl glucuronidation) and the structure of the bile acid nucleus [9]. For example, glucuronidation at the carboxyl group (ester glucuronide) exhibits different OCE and fragmentation patterns compared to glucuronidation at a hydroxyl group (ether glucuronide). Precision-cut human liver slices and enzyme-enriched microsomal systems confirm that human liver microsomes readily glucuronidate NorUDCA at the carboxyl group, whereas UDCA undergoes rapid amidation under the same conditions [6] [9].
The lack of efficient amidation allows unconjugated NorUDCA to be passively absorbed by cholangiocytes lining the bile ducts. It is then transported back to the hepatocytes via the periductular capillary plexus and efficiently resecreted into the canaliculus. This cholehepatic shunting pathway is a unique feature of NorUDCA and certain other side chain-modified bile acids. Each cycle of shunting is associated with the secretion of a bicarbonate-rich fluid, likely stimulated by NorUDCA directly activating bicarbonate secretion mechanisms (potentially involving AE2 or CFTR-independent pathways) in cholangiocytes, resulting in a profound hypercholeresis [1] [6]. This mechanism dilutes and alkalinizes toxic bile, contributing to NorUDCA's therapeutic efficacy in cholestatic models like Mdr2-/- mice [1].
Table 4: Major Biotransformation Pathways and Metabolites of NorUDCA
Metabolite Type | Key Metabolites | Primary Biotransformation Reaction | Characteristic MS/MS Fragments (m/z) | Major Excretion Route | Functional Consequence |
---|---|---|---|---|---|
Parent (Unconjugated) | NorUDCA | - | [M-H]- 377.3; Loss H2O, CO2 | Bile & Urine | Cholehepatic shunting; direct choleretic stimulus |
Glucuronide Conjugates | NorUDCA-24-O-Glucuronide (M1) | Glucuronidation (UGT) at carboxyl | [M-H]- 553.3; Loss 176, 377.3, 299.2, 281.2 | Urine > Bile | Renal elimination; reduced biological activity |
Oxidized Metabolites | 7-KetoNorUDCA (M3) | Dehydrogenation at C7 | [M-H]- 391.3; Loss H2O, CO2 | Bile & Urine | Further metabolism or elimination |
3-Oxo,7β-OH-NorUDCA (M2) | Dehydrogenation at C3 | [M-H]- 391.3; Loss H2O, CO2 | Bile & Urine | Further metabolism or elimination | |
Epimers | isoNorUDCA (3α,7α) (M4) | Epimerization at C7 | [M-H]- 377.3 (isomeric) | Bile & Urine | Potential reduced activity |
Sulfated Conjugates | NorUDCA-3-O-Sulfate (M6) | Sulfation (SULT) at C3-OH | [M-H]- 457.2; Loss 80, 377.3, 97 | Urine & Bile | Detoxification; enhanced elimination |
Hydroxylated Metabolites | e.g., 3α,7β,12α-Trihydroxy-NorUDCA (M5) | Hydroxylation (CYP) at C12 | [M-H]- 393.3; Loss H2O, CO2 | Bile & Urine | Increased polarity; elimination |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1